1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest in various fields of chemistry and pharmacology This compound features a cyclohexyl group attached to a dihydropyridine ring, which is further substituted with hydroxyl, methyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method involves the use of specific reaction conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to target molecules, facilitating various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound shares a similar core structure but differs in the presence of an ethyl ester group instead of a cyclohexyl group.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl and carbonyl substitution pattern but differ in the ring structure and overall molecular framework.
Uniqueness: 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a cyclohexyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-cyclohexyl-4-hydroxy-6-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-8-7-10(15)11(13(17)18)12(16)14(8)9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3,(H,17,18) |
InChI Key |
WESYBBDFRUHTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2CCCCC2)C(=O)O)O |
Origin of Product |
United States |
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